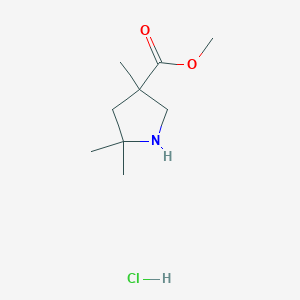

methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2460755-68-2 . It has a molecular weight of 207.7 and its IUPAC name is methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride . The Inchi Code for this compound is 1S/C9H17NO2.ClH/c1-8(2)5-9(3,6-10-8)7(11)12-4;/h10H,5-6H2,1-4H3;1H .

Molecular Structure Analysis

The molecular structure of “Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride” can be represented by the Inchi Code: 1S/C9H17NO2.ClH/c1-8(2)5-9(3,6-10-8)7(11)12-4;/h10H,5-6H2,1-4H3;1H .Physical and Chemical Properties Analysis

“Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride” is a powder and it should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Improvement

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride has been synthesized with a high yield and purity through a process involving condensation, N-alkylation, and hydrolysis, showing its potential for scale-up production in pharmaceutical synthesis (Cheng Qing-fang, 2005).

Catalysis

This compound is related to catalytic processes, particularly in asymmetric Michael additions of ketones to nitroalkenes, demonstrating the utility of related pyrrolidine derivatives in organic synthesis to modulate asymmetric chemo-selective reactions (Andrea Ruiz-Olalla, M. G. Retamosa, F. Cossío, 2015).

Reversible Blocking of Amino Groups

Studies have explored the reversible blocking of amino groups with derivatives of maleic anhydride, offering insights into the modification of amino acids for specific chemical transformations, indicating a potential application in peptide chemistry (H. Dixon, R. Perham, 1968).

Epigenetic Research

The compound is indirectly related to research in epigenetics, particularly in the investigation of hydroxymethylcytosine in mammalian tissue, suggesting an interest in the broader field of chemical modifications of DNA and their biological implications (D. Globisch, M. Münzel, Markus Müller, et al., 2010).

Organometallic Chemistry

Research involving ferrocene compounds has reported on the synthesis and characterization of amino acids containing the skeletal ferrocenylene unit, highlighting the integration of organometallic frameworks with biological molecules for potential applications in medicinal chemistry and materials science (Lidija Barišić, V. Rapić, Hans Pritzkow, et al., 2003).

Anticonvulsant Activity

Studies on 3-aminopyrroles, closely related to the this compound, have been synthesized and tested for anticonvulsant activity, showing significant efficacy with minimal neurotoxicity, suggesting therapeutic potentials in epilepsy treatment (K. Unverferth, J. Engel, N. Höfgen, et al., 1998).

Propriétés

IUPAC Name |

methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(2)5-9(3,6-10-8)7(11)12-4;/h10H,5-6H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIIQROKKWLJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)(C)C(=O)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2666973.png)

![Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2666977.png)

![1-Oxaspiro[4.4]nonan-2-one](/img/structure/B2666986.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2666990.png)

![1-(3-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2666992.png)